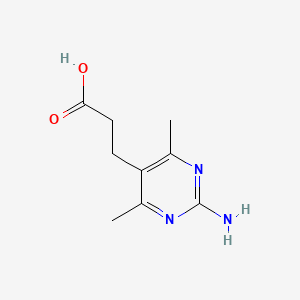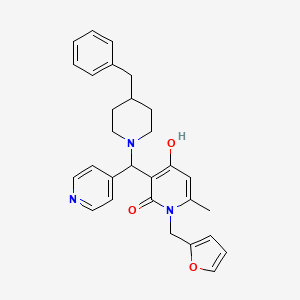
3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions that often start with basic heterocyclic structures, which are then modified through various chemical reactions. For example, the synthesis of 5H-furo[3′,2′:6,7][1]benzopyrano[3,4-c]pyridin-5-ones, closely related to the target compound, utilizes the von Pechmann reaction starting from hydroxy-dihydrobenzofuran acetates, indicating a multi-step process involving dehydrogenation and cyclisation reactions (Morón, Nguyen, & Bisagni, 1983). Additionally, the synthesis of chiral pyridin-3-ones from D-glucal via the aza-Achmatowicz transformation illustrates the intricate steps involved in obtaining such complex structures, highlighting the synthesis's reliance on specific chemical transformations and the importance of chiral centers in these compounds (Husain et al., 2011).
Molecular Structure Analysis
Investigations into the molecular structure of similar compounds reveal a significant role of hydrogen bonds in determining the conformation and stability of these molecules. For instance, studies on hydroxy derivatives of hydropyridine emphasize the influence of intramolecular and intermolecular hydrogen bonds on molecule conformation and packing in crystals, suggesting that these interactions are crucial for understanding the molecular structure of the target compound (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are often explored through their synthesis and subsequent reactions. For example, the creation of 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives showcases a range of possible chemical reactions, including multi-component reactions catalyzed by environmentally friendly catalysts like l-proline, which leads to high yields and showcases the compound's versatility in forming derivatives (Shi et al., 2008).
Physical Properties Analysis
The physical properties of related compounds, such as their melting points, boiling points, and solubility, are crucial for understanding their behavior in different environments. Although specific data on the target compound is not available, studies on similar structures provide insights into how such properties might be determined. For example, the investigation of the glass transition temperatures of glassy organic compounds containing the 2-(1-benzyl-2-(styryl)-6-methylpyridin-4(1H)-ylidene) fragment indicates high thermal stabilities and photoluminescence properties, suggesting potential for application in light-emitting devices (Zarins et al., 2020).
Applications De Recherche Scientifique
Photochemical Properties
Research by Sakamoto et al. (1999) explored the photochemical reactions of bis-aromatic systems, specifically the reaction between pyridine and furan, which is relevant to the chemical structure . They found that irradiation of a benzene solution containing pyridine derivatives led to the formation of various compounds, illustrating the compound's potential in photochemical applications (Sakamoto et al., 1999).
Synthetic Routes
Hoseinpour et al. (2020) detailed a simple and efficient one-pot synthesis route for similar pyridin-2-yl derivatives. This study highlights the ease of synthesizing such compounds, making them attractive for various scientific research applications, especially in the field of synthetic organic chemistry (Hoseinpour et al., 2020).
Biological Activities
Kwon et al. (2015) synthesized novel terpyridine-skeleton molecules containing pyridine cores, similar to the compound . They found these molecules to have significant biological activities, such as inhibiting tumor growth and metastasis. This suggests potential applications in medicinal chemistry and pharmacology (Kwon et al., 2015).
Catalytic Applications
Sankaralingam and Palaniandavar (2014) studied diiron(III) complexes involving pyridin-2-ylmethylamine ligands. They found these complexes to be efficient catalysts for hydroxylation of alkanes. This indicates that compounds with similar pyridin-2-yl structures could be explored for their catalytic properties in chemical reactions (Sankaralingam & Palaniandavar, 2014).
Analytical Chemistry
Nolan et al. (2006) developed Zn(II) sensors using a pyridin-2-ylmethylamine derivative. These sensors showed significant fluorescence turn-on following Zn(II) addition, suggesting that compounds with a pyridin-2-yl component could be used in the development of sensors and probes in analytical chemistry (Nolan et al., 2006).
Propriétés
IUPAC Name |
3-[(4-benzylpiperidin-1-yl)-pyridin-4-ylmethyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-21-18-26(33)27(29(34)32(21)20-25-8-5-17-35-25)28(24-9-13-30-14-10-24)31-15-11-23(12-16-31)19-22-6-3-2-4-7-22/h2-10,13-14,17-18,23,28,33H,11-12,15-16,19-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHHXDXSEJMALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=NC=C3)N4CCC(CC4)CC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-4-[2-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2487891.png)
![1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B2487892.png)
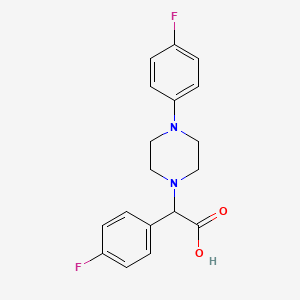
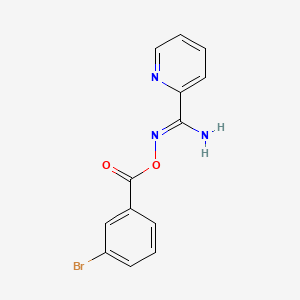
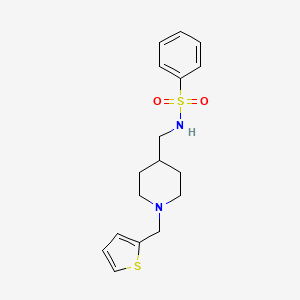

![[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2487902.png)
![N-(2-fluorophenyl)-2-(3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide](/img/structure/B2487903.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487905.png)
![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-phenylacetamide](/img/structure/B2487906.png)
![4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2487907.png)
![2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2487908.png)
![N-[(2-chloropyrimidin-4-yl)methyl]-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487913.png)
